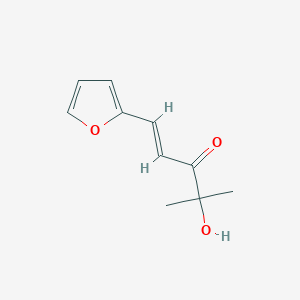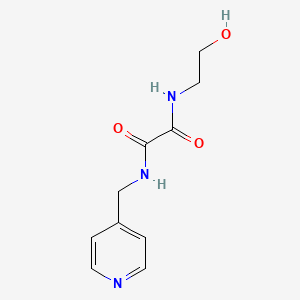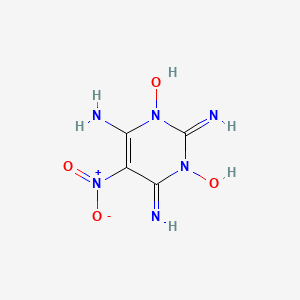
(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound that features a furan ring, a hydroxy group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the furan ring is introduced through a nucleophilic addition to an enone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Formation of (1E)-1-(furan-2-yl)-4-oxopent-1-en-3-one.
Reduction: Formation of (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpentanol.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy group and the furan ring play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one: shares similarities with other furan-containing compounds such as furan-2-carbaldehyde and 2-furyl methyl ketone.
Unique Features:
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C10H12O3/c1-10(2,12)9(11)6-5-8-4-3-7-13-8/h3-7,12H,1-2H3/b6-5+ |
InChI Key |
KXGKDYVPFWTTGA-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CO1)O |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11522886.png)
![6-Amino-4-(2-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522888.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11522891.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyridine-3-carboxamide](/img/structure/B11522894.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11522902.png)
![5,12-bis(furan-2-ylmethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11522903.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11522909.png)


![ethyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B11522925.png)
![4-amino-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11522926.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11522939.png)
![2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11522962.png)
